Product packaging for 4-Methylhex-2-ynoic acid(Cat. No.:)

4-Methylhex-2-ynoic acid

Cat. No.: B13161230
M. Wt: 126.15 g/mol
InChI Key: LNPJWHMAAGDLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Branched-Chain Fatty Acid and Alkynoic Acid Chemistry

4-Methylhex-2-ynoic acid is structurally characterized as a branched-chain fatty acid. Branched-chain fatty acids (BCFAs) are carboxylic acids with a hydrocarbon chain that contains one or more methyl groups. thieme-connect.com These are distinct from the more common straight-chain fatty acids. soton.ac.uk BCFAs are found in various natural sources, including bacteria and certain animal fats. The presence of methyl branching influences the physical properties of these molecules, such as their melting point and fluidity, often leading to lower melting points compared to their linear counterparts. acs.org

Simultaneously, this compound is classified as an alkynoic acid, which is a carboxylic acid containing a carbon-carbon triple bond (an alkyne group). The presence of the triple bond introduces rigidity and a specific linear geometry to that portion of the molecule, significantly influencing its reactivity. Alkynoic acids are valuable intermediates in organic synthesis due to the versatile reactivity of the alkyne functional group. rsc.org

The combination of these two features in this compound—a methyl branch and a triple bond—makes it a chiral molecule, existing as two enantiomers: (R)-4-Methylhex-2-ynoic acid and (S)-4-Methylhex-2-ynoic acid. nih.govchemsrc.com This chirality can be a critical factor in its potential biological activity and its use in stereoselective synthesis.

Interactive Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H10O2 nih.gov
Molecular Weight126.15 g/mol nih.gov
IUPAC NameThis compoundN/A
ChiralityYes nih.govchemsrc.com

Significance of Alkynoic Acids in Organic Synthesis and Biological Systems

Alkynoic acids are highly versatile building blocks in organic synthesis. The electron-withdrawing nature of the carboxylic acid group activates the alkyne for various transformations. These include cyclization reactions to form lactones, which are important structural motifs in many natural products and pharmaceuticals. mdpi.com Furthermore, the triple bond can participate in a wide array of reactions such as hydrogenations to produce the corresponding alkenoic or alkanoic acids, and addition reactions to introduce new functional groups.

In recent years, metal-catalyzed reactions of alkynoic acids have gained significant attention. For instance, palladium-catalyzed reactions have been developed for the synthesis of complex molecules. rsc.orgnih.gov Gold and iron catalysts have also been employed to promote cascade reactions of alkynoic acids, leading to the efficient construction of heterocyclic compounds. mdpi.comd-nb.info These methodologies highlight the power of alkynoic acids as synthons for creating molecular diversity.

From a biological perspective, some alkynoic acid derivatives have shown promising bioactivity. For example, certain 2-alkynoic acids have been investigated for their bactericidal activity against Mycobacterium smegmatis. nih.gov While direct biological studies on this compound are scarce, the structural features suggest potential for biological interactions that warrant investigation.

Research Trajectories and Unanswered Questions Pertaining to this compound

Despite its intriguing structure, dedicated research on this compound is limited. Much of the available information is in the context of general studies on alkynoic acids or in chemical supplier databases. A significant portion of related research has focused on its unsaturated analogue, (E)-4-methylhex-2-enoic acid, which has been studied for its potential as a building block in the synthesis of bioactive compounds. koreascience.krresearchgate.net

This lack of specific investigation leaves several key questions unanswered:

Synthesis: While general methods for synthesizing chiral alkynoic acids exist, optimized and scalable synthetic routes specifically for both enantiomers of this compound have not been extensively reported. soton.ac.uk

Spectroscopic Characterization: Comprehensive spectral data (NMR, IR, Mass Spectrometry) for purified this compound are not readily available in the public domain, which is crucial for its unambiguous identification and characterization.

Reactivity: The specific reactivity of this compound, particularly how the interplay between the methyl branch and the alkyne influences its participation in known reactions of alkynoic acids, remains to be systematically explored.

Biological Activity: The biological profile of this compound is largely unknown. Investigations into its potential antimicrobial, antifungal, or other pharmacological activities could be a fruitful area of research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B13161230 4-Methylhex-2-ynoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

4-methylhex-2-ynoic acid

InChI

InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h6H,3H2,1-2H3,(H,8,9)

InChI Key

LNPJWHMAAGDLIG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C#CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 Methylhex 2 Ynoic Acid and Its Chiral Variants

Established Synthetic Routes to Unsaturated Carboxylic Acids

The creation of unsaturated carboxylic acids, including α,β-alkynoic acids like 4-methylhex-2-ynoic acid, relies on fundamental organic synthesis transformations. These routes often involve the sequential construction of the carbon skeleton followed by the introduction or modification of functional groups.

Alkylation Strategies for Branched-Chain Carboxylic Acids

Alkylation reactions are a cornerstone for building the carbon framework of branched-chain carboxylic acids. A primary method for synthesizing internal alkynes involves the alkylation of terminal alkynes. jove.com This process typically occurs in two steps: first, a strong base deprotonates the terminal alkyne to form a highly nucleophilic acetylide ion. jove.comquimicaorganica.org In the second step, this acetylide ion acts as a nucleophile, attacking an alkyl halide in a substitution reaction (typically SN2) to form a new carbon-carbon bond. jove.com

For the synthesis of this compound, a potential strategy involves the alkylation of an appropriate acetylide. For example, the acetylide generated from 1-butyne (B89482) could theoretically be alkylated with a methylating agent, followed by carboxylation. However, controlling the regioselectivity of such a reaction can be challenging. A more controlled approach often involves the alkylation of a stabilized carbanion, such as that derived from malonic ester or its analogs, with a suitable electrophile containing the alkyne moiety.

The alkylation of simple terminal alkynes is a highly effective method for extending a carbon chain. jove.com The reaction proceeds via an SN2 pathway and is most efficient with unhindered primary alkyl halides. jove.com The use of secondary or tertiary halides often leads to competing elimination reactions (E2), which reduces the yield of the desired alkylation product. quimicaorganica.org

Table 1: General Alkylation Reaction for Alkyne Synthesis

Step Description Reactants Product
1 Deprotonation of terminal alkyne Terminal alkyne, Strong base (e.g., NaNH₂) Acetylide ion

Dehydration-Based Approaches to Carbon-Carbon Triple Bonds

The formation of carbon-carbon triple bonds can also be achieved through elimination reactions, which can be broadly categorized as dehydration or dehydrohalogenation. While the direct dehydration of alcohols to form alkynes is possible, it more commonly proceeds from diols or vinyl alcohols. fiveable.me A more prevalent method is the dehydrohalogenation of vicinal or geminal dihalides. fiveable.me

This two-step process begins with the halogenation of an alkene to form a vicinal dihalide. fiveable.me Subsequent treatment with a strong base, such as sodium amide (NaNH₂), induces a double dehydrohalogenation, eliminating two equivalents of the hydrogen halide to yield an alkyne. fiveable.me This method provides a reliable pathway from alkenes to alkynes. fiveable.me For a molecule like this compound, a precursor such as 4-methyl-2,3-dihalohexanoic acid could be subjected to double dehydrohalogenation to install the triple bond.

Advanced Olefination and Alkynylation Methodologies

Modern organic synthesis has introduced more sophisticated methods for constructing alkynes. Decarboxylative alkynylation has emerged as a powerful strategy, allowing for the conversion of readily available carboxylic acids into terminal or substituted alkynes. nih.govresearchgate.net This method often utilizes nickel or iron catalysis and involves the transformation of a carboxylic acid into a redox-active ester, which then undergoes a cross-coupling reaction with an alkyne source. nih.gov This approach serves as an effective alternative to classical homologation reactions. nih.gov

Another advanced technique is the hydration of alkynes. While this reaction typically converts alkynes into ketones or aldehydes, it is a key transformation of this functional group. openstax.orgmasterorganicchemistry.comlibretexts.org Mercury(II)-catalyzed hydration follows Markovnikov regioselectivity to produce ketones, while hydroboration-oxidation results in anti-Markovnikov addition to yield aldehydes from terminal alkynes. openstax.orglibretexts.org Although not a direct synthesis of the alkynoic acid, these intermediates can be crucial in multi-step synthetic sequences.

Enantioselective Synthesis of this compound Stereoisomers

The C4 position of this compound is a stereocenter, meaning the compound can exist as two distinct enantiomers, (R)-4-methylhex-2-ynoic acid and (S)-4-methylhex-2-ynoic acid. The synthesis of a single enantiomer requires stereocontrolled methods, primarily involving asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric Catalysis in Alkynoic Acid Synthesis

Asymmetric catalysis is a highly efficient method for producing chiral compounds, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. uclm.es Various transition metals, including palladium, gold, nickel, and cobalt, have been employed in the enantioselective synthesis of molecules containing alkyne functionalities. nih.govrsc.orgrsc.orgchinesechemsoc.org

For instance, palladium(II) catalysts have been used for the enantioselective intramolecular cyclization of γ-alkynoic acids, creating dihydrofuran-2(3H)-ones with a chiral quaternary carbon center. rsc.orgrsc.org While this is a cyclization reaction, the principles of creating stereocenters adjacent to an alkyne are relevant. Similarly, methods for the direct enantioselective alkylation of 3-alkynoic acids have been developed using chiral lithium amides, which form well-defined chiral aggregates that direct the stereochemical outcome. nih.govnih.gov These methods have proven effective in creating quaternary stereogenic centers. nih.govnih.gov

Table 2: Examples of Catalytic Systems for Asymmetric Alkyne Functionalization

Catalyst System Reaction Type Application Reference
Pd(II)-SDP Enantioselective 5-exo-dig cyclization Synthesis of dihydrofuran-2(3H)-ones from γ-alkynoic acids rsc.orgrsc.org
Chiral Lithium Amides Enantioselective alkylation Construction of quaternary stereocenters in 3-alkynoic acids nih.govnih.gov
Gold-phosphine complexes Asymmetric isomerization Conversion of alkynes to chiral allenes nih.gov

Chiral Auxiliary and Chiral Ligand Approaches for Stereocontrol

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry. tcichemicals.com In this approach, a prochiral starting material is covalently bonded to a chiral auxiliary. The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved to yield the enantiomerically enriched product. tcichemicals.com The Evans oxazolidinone auxiliaries are widely used for stereoselective alkylation and aldol (B89426) reactions. renyi.hunih.gov A synthetic plan for a chiral variant of this compound could involve the asymmetric alkylation of an acetylide onto a substrate bearing a chiral auxiliary. For example, syntheses of related chiral acids, such as constituents of the peptide antibiotic leucinostatines, have utilized this type of methodology. renyi.huresearchgate.netjst.go.jp

Chiral ligands are non-covalently associated with a metal center to create a chiral catalytic environment. oup.com These ligands are fundamental to the asymmetric catalysis described in the previous section. A wide variety of chiral phosphine, diamine, and P,N-ligands have been developed. nih.govdicp.ac.cnoup.com For example, novel atropisomeric P,N-ligands have been successfully used in copper-catalyzed enantioselective conjugate additions of terminal alkynes. oup.com The design and selection of the appropriate chiral ligand are critical for achieving high levels of enantioselectivity in the synthesis of chiral alkynoic acids and their derivatives. nih.govchemrxiv.org

Chemoenzymatic and Biocatalytic Synthetic Pathways

The integration of enzymatic methods into organic synthesis offers significant advantages, including high stereoselectivity, mild reaction conditions (ambient temperature and pressure), and reduced environmental impact compared to traditional chemical routes. researchgate.netrsc.orgthieme-connect.denih.gov For the synthesis of chiral this compound, several biocatalytic strategies can be envisioned, primarily focusing on the creation of the chiral center at the C4 position.

Kinetic Resolution: One of the most common biocatalytic approaches is the kinetic resolution of a racemic mixture. rsc.org A racemic mixture of this compound, or more commonly its ester derivative, can be subjected to enantioselective hydrolysis catalyzed by a lipase. Hydrolases, particularly lipases such as those from Candida antarctica (CAL-B) or Mucor miehei, are well-documented for their ability to selectively acylate or deacylate one enantiomer in a racemic pair, leaving the other enantiomer unreacted. rsc.org This process allows for the separation of the (R)- and (S)-enantiomers, typically with high enantiomeric excess (ee).

Asymmetric Reduction: An alternative pathway involves the asymmetric reduction of a prochiral ketone precursor. A suitable precursor, such as 4-methyl-2-oxohexanoic acid, could be stereoselectively reduced using a ketoreductase (KRED) or an alcohol dehydrogenase. These enzymes, often requiring a cofactor like NADH or NADPH, deliver a hydride to one face of the carbonyl group, establishing the chiral center with a predictable stereochemical outcome. nih.gov The regeneration of the expensive cofactor is typically achieved in situ using a secondary enzyme system, such as glucose dehydrogenase converting glucose to gluconic acid. nih.gov

Table 1: Potential Biocatalytic Approaches for Chiral this compound Synthesis

Method Enzyme Class Precursor Product Key Advantages
Kinetic ResolutionLipase, EsteraseRacemic 4-methylhex-2-ynoic esterEnantiopure acid and/or esterHigh enantioselectivity, broad substrate tolerance
Asymmetric SynthesisKetoreductase (KRED)4-methyl-2-oxohexanoic acidChiral 4-methyl-2-hydroxyhexanoic acidHigh enantiomeric excess (>99% ee achievable), predictable stereochemistry
Asymmetric SynthesisEne-reductase4-methylhex-2-en-2-oic acidChiral 4-methylhexanoic acidPotential for direct synthesis of saturated analogues

Note: Subsequent chemical steps would be required to convert the initial product to the target alkynoic acid.

Synthesis of Functionalized this compound Derivatives

Hydroxy-Substituted Alkynoic Acid Synthesis

The synthesis of hydroxy-substituted derivatives, such as 5-hydroxy-4-methylhex-2-ynoic acid, can be effectively achieved using chemoenzymatic strategies. A prominent approach is the biocatalytic asymmetric reduction of a diketo or keto-ester precursor.

For instance, the synthesis of a chiral hydroxy derivative can commence with a prochiral keto-alkynoic ester. This substrate can be subjected to reduction by a specifically chosen ketoreductase. The selection of the KRED, often from a diverse library of engineered enzymes, allows for precise control over the stereochemistry of the resulting secondary alcohol. Research on the synthesis of other chiral hydroxy acids, such as (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, has demonstrated the power of this method, achieving high yields (68-72%) and excellent enantiomeric excess (>99.9% ee) on a multikilogram scale using a membrane reactor for continuous processing. nih.gov A similar strategy could be applied to produce enantiomerically pure hydroxy-4-methylhex-2-ynoic acid derivatives.

A chemoenzymatic route could also involve the lipase-catalyzed resolution of a racemic hydroxylated precursor, followed by chemical modification to introduce the alkyne moiety while preserving the stereocenter. researchgate.net

Amino-Substituted Alkynoic Acid Synthesis

Introducing an amino group with stereocontrol is a cornerstone of pharmaceutical synthesis. thieme-connect.de Biocatalysis provides powerful tools for this transformation, primarily through the use of transaminases (TAs) or amino acid dehydrogenases.

Asymmetric Amination: A prochiral keto-acid precursor, such as 5-keto-4-methylhex-2-ynoic acid, can be converted into the corresponding chiral amino acid.

Transaminases: A transaminase can catalyze the transfer of an amino group from a simple amino donor (e.g., isopropylamine) to the keto-acid, creating the chiral amine. The development of highly active and selective (R)- and (S)-selective transaminases has been a significant breakthrough, exemplified by the industrial synthesis of Sitagliptin. thieme-connect.de

Reductive Amination: Alternatively, an amino acid dehydrogenase can be used in a reductive amination process. This reaction requires ammonia (B1221849) and a hydride source (typically NADH), which is regenerated in situ. nih.gov This method was successfully used for the kilogram-scale synthesis of (S)-3-hydroxyadamantylglycine, a key intermediate for the drug Saxagliptin, achieving over 99% conversion. annualreviews.org

These enzymatic methods provide direct access to enantiomerically pure amino-substituted alkynoic acids, avoiding the often harsh conditions and protecting group manipulations required in purely chemical syntheses. thieme-connect.denih.gov

Halogenated Derivatives and Stereoselective Preparation

The stereoselective synthesis of halogenated derivatives of this compound presents a significant chemical challenge. Direct enzymatic halogenation with stereocontrol on such a substrate is not a well-established transformation. Therefore, a chemoenzymatic approach is often the most viable strategy.

This typically involves a two-stage process:

Biocatalytic Generation of a Chiral Center: An enantiopure intermediate, usually a hydroxy-substituted derivative, is synthesized using methods described in section 2.3.1. The well-defined stereochemistry of the alcohol serves as the anchor for the subsequent halogenation step.

Stereospecific Chemical Halogenation: The chiral alcohol is then converted to the corresponding halide. This chemical conversion must proceed with a known and predictable stereochemical outcome. For example, reactions like the Appel reaction (using CBr₄/PPh₃ or CCl₄/PPh₃) or the Mitsunobu reaction (using a halide source) typically proceed with a clean inversion of configuration (Sₙ2 mechanism). Fluorine can be introduced using reagents like diethylaminosulfur trifluoride (DAST), which also generally results in stereochemical inversion.

By combining a highly enantioselective enzymatic step with a reliable, stereospecific chemical step, it is possible to prepare specific enantiomers of halogenated this compound derivatives. This strategic combination of biocatalysis and chemical synthesis allows for access to complex chiral molecules that would be difficult to obtain otherwise.

Chemical Reactivity and Mechanistic Investigations of 4 Methylhex 2 Ynoic Acid

Reactivity of the Alkynoic Acid Moiety

The conjugated system of the carboxylic acid and the carbon-carbon triple bond in 4-methylhex-2-ynoic acid gives rise to a unique reactivity profile. The electron-withdrawing nature of the carboxyl group polarizes the alkyne, making it susceptible to a variety of transformations.

Catalytic Hydrogenation Studies and Thermochemical Analysis

The catalytic hydrogenation of alkynes is a well-established method for the synthesis of alkenes and alkanes. wikipedia.org The reduction of this compound can, in principle, yield three different products depending on the catalyst and reaction conditions: (Z)-4-methylhex-2-enoic acid, (E)-4-methylhex-2-enoic acid, or 4-methylhexanoic acid.

The complete reduction to the saturated carboxylic acid, 4-methylhexanoic acid, can be achieved using catalysts such as platinum, palladium, or nickel under a hydrogen atmosphere. wikipedia.org The reaction proceeds through the initial formation of the corresponding alkene, which is then further reduced.

Partial hydrogenation to the alkene can be accomplished using poisoned catalysts. For instance, the use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) typically results in the syn-addition of hydrogen, leading to the formation of the (Z)-alkene. In the context of this compound, this would yield (Z)-4-methylhex-2-enoic acid. Conversely, reduction with sodium metal in liquid ammonia (B1221849) (a dissolving metal reduction) proceeds via an anti-addition mechanism, which would produce (E)-4-methylhex-2-enoic acid.

Table 1: Expected Products of Catalytic Hydrogenation of this compound

Catalyst/ReagentExpected Major Product
H₂, Pt/C or Pd/C4-Methylhexanoic acid
H₂, Lindlar's Catalyst(Z)-4-Methylhex-2-enoic acid
Na, NH₃ (l)(E)-4-Methylhex-2-enoic acid

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid functional group of this compound readily undergoes esterification and amidation reactions. Acid-catalyzed esterification, often under Fischer conditions using an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method to produce the corresponding esters. For example, the reaction of this compound with ethanol (B145695) would yield ethyl 4-methylhex-2-ynoate. vulcanchem.com

Amidation can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine. Direct amidation of carboxylic acids with amines is also possible, often requiring high temperatures to drive off the water formed, or by using coupling agents. General catalytic methods for direct amidation have been developed, which could be applicable to this compound. rsc.org

Oxidation Pathways and Oxidative Cleavage

The alkyne moiety of this compound is susceptible to oxidative cleavage under strong oxidizing conditions. Reagents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can be used to break the carbon-carbon triple bond. orgoreview.comlibretexts.orglibretexts.org

Oxidative cleavage of an internal alkyne with these reagents typically yields two carboxylic acids. In the case of this compound, this reaction would be expected to break the bond between C2 and C3, yielding acetic acid and 2-methylbutanoic acid. This type of reaction can be a useful analytical tool for determining the position of a triple bond within a molecule. orgoreview.com Gentler oxidation of alkynes can lead to the formation of α-dicarbonyl compounds. libretexts.org

Table 2: Expected Products of Oxidative Cleavage of this compound

Oxidizing AgentExpected Products
1. O₃, 2. H₂OAcetic acid and 2-Methylbutanoic acid
1. KMnO₄, OH⁻, heat; 2. H₃O⁺Acetic acid and 2-Methylbutanoic acid

Nucleophilic and Electrophilic Addition Reactions to the Alkyne

The electron-deficient nature of the alkyne in this compound, due to the adjacent carboxylic acid group, makes it a good substrate for nucleophilic addition reactions. acs.org Soft nucleophiles tend to add in a conjugate fashion (Michael addition) to the β-carbon (C3). This is a common strategy for the synthesis of functionalized alkenes.

Electrophilic addition reactions to alkynes are also common. libretexts.org The addition of hydrogen halides (HX) to this compound would be expected to follow Markovnikov's rule, with the hydrogen adding to the carbon atom that is already bonded to more hydrogen atoms. However, the regioselectivity can be influenced by the electronic effects of the carboxylic acid group. The addition of halogens, such as bromine (Br₂), would lead to the formation of a dihaloalkene.

Gold-catalyzed additions of nucleophiles, including carboxylic acids, to alkynes are also well-documented and could be applied to this compound, potentially leading to the formation of enol esters. mdpi.com

Cycloaddition Reactions and Related Pericyclic Transformations

Alkynoic acids can participate as dienophiles in Diels-Alder reactions, a type of [4+2] cycloaddition. researchgate.net The reaction of this compound with a diene, such as cyclopentadiene, would be expected to form a bicyclic adduct. These reactions can be catalyzed by Lewis acids or boronic acids to enhance their rate and selectivity. researchgate.net

Another important cycloaddition is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a triazole. organic-chemistry.org This reaction can be performed with 2-alkynoic acids, sometimes proceeding with decarboxylation, to yield 1,4-disubstituted triazoles in a process often referred to as a "click" reaction. beilstein-journals.orgorganic-chemistry.org

Stereochemical Aspects of Chemical Transformations

The presence of a chiral center at the 4-position of this compound has significant implications for its chemical transformations. Reactions occurring at the alkyne or carboxylic acid can be influenced by this stereocenter, potentially leading to diastereomeric products.

For instance, in nucleophilic additions to the alkyne, the approach of the nucleophile can be directed by the stereochemistry at C4, leading to a preference for one diastereomer over the other. Similarly, in cycloaddition reactions, the facial selectivity of the approach of the diene to the alkyne can be influenced by the chiral center.

The synthesis of enantiomerically pure forms of related compounds, such as (4S,E)-4-methylhex-2-enoic acid, has been reported, highlighting the importance of stereocontrol in this class of molecules. koreascience.kr Stereoselective synthesis of chiral alkynoic acids and their derivatives is an active area of research, often employing chiral auxiliaries or catalysts to control the stereochemical outcome of reactions. researchgate.netchalmers.senih.gov The specific influence of the (R) or (S) configuration at C4 on the reactivity of this compound would require detailed experimental studies.

Reaction Kinetics and Catalytic Mechanisms

The study of reaction kinetics and catalytic mechanisms for this compound provides fundamental insights into its chemical behavior. While specific kinetic data, such as rate constants and activation energies for this particular compound, are not extensively documented in publicly available literature, its reactivity can be understood through the analysis of analogous chemical systems and general principles of catalysis applied to α,β-alkynoic and unsaturated carboxylic acids.

The reactivity of this compound is primarily dictated by the functional groups present: the carboxylic acid moiety and the carbon-carbon triple bond. Catalytic processes involving this compound typically target the transformation of one or both of these sites, often with high chemo- and stereoselectivity.

Catalytic Hydrogenation

The triple bond in this compound is susceptible to catalytic hydrogenation to yield the corresponding alkene or alkane. The hydrogenation of α,β-unsaturated carboxylic acids is a well-established and efficient method for producing chiral carboxylic acids, which are valuable in the pharmaceutical and agrochemical industries. bohrium.com

Mechanistic studies on similar α,β-unsaturated acids have revealed that both noble metals and earth-abundant metals can serve as effective catalysts. Cobalt-based catalysts, for instance, have been successfully employed for the asymmetric hydrogenation of a wide range of α,β-unsaturated carboxylic acids. bohrium.comacs.org Preliminary mechanistic investigations suggest that the carboxyl group of the substrate likely interacts with the metal center, which is crucial for controlling reactivity and enantioselectivity. bohrium.com Deuterium labeling studies in cobalt-catalyzed systems have demonstrated homolytic cleavage of H₂ and cis-addition across the double bond. acs.org

Palladium catalysts are also used, particularly for the stereoselective reduction of related unsaturated precursors. smolecule.com While these studies focus on alkenoic acids, the principles are applicable to the partial hydrogenation of alkynoic acids.

Table 1: Representative Catalytic Systems for Hydrogenation of α,β-Unsaturated Carboxylic Acids

Catalyst System Substrate Type Key Findings Reference
Chiral Cobalt-diphosphine complex α,β-Unsaturated Carboxylic Acids High activity (up to 1860 TON) and excellent enantioselectivity (up to >99% ee). bohrium.com
Bis(phosphine) cobalt(0) Di-, tri-, and tetra-substituted acrylic acids High yields and enantioselectivities; turnover numbers up to 200. Mechanism involves homolytic H₂ cleavage. acs.org

Catalytic Carboxylation Mechanisms

The synthesis of α,β-unsaturated carboxylic acids, including alkynoic acids, can be achieved through the catalytic carboxylation of terminal alkynes. These reactions provide insight into the reverse process—decarboxylation—and the stability of the C-C bond adjacent to the carboxyl group. Copper- and palladium-based systems are prominent in these transformations. rsc.orgpnas.org

A copper–N-heterocyclic carbene (NHC) catalyzed system has been reported for the carboxylation of terminal alkynes with CO₂ under ambient conditions. pnas.org Kinetic studies of a model reaction involving the carboxylation of 1-ethynylbenzene showed a rapid initial phase, reaching 70% yield in the first 4 hours, followed by a slower approach to a final yield of 90% over 16 hours. pnas.org This suggests a complex mechanism where the catalyst resting state or product inhibition may play a role. The mechanism involves the activation of the terminal alkyne's C-H bond. pnas.orgbenthamdirect.com

Palladium-catalyzed hydroxycarbonylation of alkynes using carbon monoxide and water is another atom-economical route. rsc.org This method can achieve high chemo-, stereo-, and regioselectivity, affording the corresponding carboxylic acids in good yields. rsc.org

Table 2: Kinetic Data for the Copper-Catalyzed Carboxylation of 1-ethynylbenzene

Reaction Time (hours) Product Yield (%)
0 0
4 70
8 82
12 88
16 90
24 90

Data derived from kinetic studies of a model reaction relevant to the synthesis of propiolic acids. pnas.org

Enzymatic Catalysis in Biosynthesis

In biological systems, 4-methylhex-2-enoic acid has been identified as a hypothetical precursor in the biosynthesis of fungal secondary metabolites like leucinostatins. encyclopedia.pubresearchgate.net Its assembly is proposed to occur via reductive polyketide synthases (PKS). encyclopedia.pub Polyketide synthesis is a catalytic process where simple acyl-CoA units are iteratively condensed by a multi-domain enzyme complex. encyclopedia.pub The process begins with an acyl starter unit and involves repeated Claisen condensations with an extender unit, typically derived from malonyl-CoA. encyclopedia.pub This enzymatic mechanism represents a highly evolved and efficient catalytic strategy for constructing complex molecules from simple precursors.

Computational and Spectroscopic Characterization in Research of 4 Methylhex 2 Ynoic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable in the field of chemistry for determining the structure of molecules. By analyzing the interaction of electromagnetic radiation with matter, detailed information about molecular conformation, connectivity, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules. For 4-Methylhex-2-ynoic acid, both ¹H and ¹³C NMR would provide critical data for structural confirmation and conformational analysis.

In ¹H NMR, the chemical shifts of the protons are indicative of their local electronic environment. The carboxylic acid proton would appear as a broad singlet at a significantly downfield position, typically in the range of 10-13 ppm. The proton at the chiral center (C4) would be a multiplet due to coupling with the neighboring protons of the ethyl and methyl groups.

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbonyl carbon of the carboxylic acid would resonate at a downfield chemical shift, generally between 170-180 ppm. The sp-hybridized carbons of the alkyne group would appear in the range of 70-90 ppm. The remaining sp³-hybridized carbons would have chemical shifts in the upfield region of the spectrum. The chemical shifts in both ¹H and ¹³C NMR can be influenced by the solvent used for the analysis. preprints.org

Conformational analysis of this compound can be further investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments can reveal through-space interactions between protons, which helps in determining the preferred spatial arrangement of the substituents around the chiral center. Additionally, the magnitude of coupling constants between protons can provide insights into the dihedral angles and, consequently, the molecular conformation. For chiral molecules, the use of chiral solvating agents can help in differentiating the NMR signals of the enantiomers. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shift ranges for similar functional groups.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
COOH10.0 - 13.0170 - 180
C≡C-H-70 - 90
-C≡C -COOH-70 - 90
CH(CH₃)2.5 - 3.030 - 40
CH₂CH₃1.4 - 1.720 - 30
CH₂CH₃ 0.9 - 1.210 - 15
CH(CH₃ )1.1 - 1.415 - 25

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₁₀O₂), HRMS would confirm its molecular formula by providing a highly accurate mass measurement.

In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, the resulting molecular ion can undergo fragmentation into smaller, charged species. The fragmentation pattern is characteristic of the molecule's structure.

For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org Another potential fragmentation for this compound would be cleavage at the C-C bond adjacent to the chiral center, which would provide information about the substituents at this position. The presence of the triple bond can also influence the fragmentation, potentially leading to characteristic resonance-stabilized fragments.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

Fragment Ionm/z (Mass-to-Charge Ratio)Description of Loss
[C₇H₁₀O₂]⁺126.0681Molecular Ion (M⁺)
[C₇H₉O]⁺109.0653Loss of OH radical (M-17)
[C₆H₉O]⁺97.0653Loss of COOH radical (M-45)
[C₅H₇]⁺67.0548Cleavage at C4-C5 bond
[C₂H₅]⁺29.0391Loss of the ethyl group

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uni-siegen.de These techniques are excellent for identifying the presence of specific functional groups.

In the IR spectrum of this compound, a very broad absorption band would be expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is broadened by hydrogen bonding. libretexts.org The C=O stretching of the carbonyl group would give rise to a strong, sharp peak around 1700-1730 cm⁻¹. uomustansiriyah.edu.iq The C≡C triple bond stretching vibration would appear as a weak to medium intensity band in the range of 2100-2250 cm⁻¹. libretexts.org

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa Therefore, the C≡C triple bond stretching in this compound would be expected to show a strong signal in the Raman spectrum, complementing the often weak signal in the IR spectrum. The C=O stretch would also be visible in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500-3300WeakBroad, Strong (IR)
C-H stretch (sp³)2850-30002850-3000Medium-Strong
C≡C stretch2100-22502100-2250Weak (IR), Strong (Raman)
C=O stretch1700-17301700-1730Strong
C-O stretch1210-1320WeakStrong

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Stereochemical Assignment

Since this compound possesses a chiral center at the C4 position, it is an optically active compound. Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for determining the absolute stereochemistry (R or S configuration) of the enantiomers.

ORD measures the change in optical rotation of a substance with the wavelength of light. wikipedia.org CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org The resulting ORD and CD spectra are characteristic of the molecule's three-dimensional structure. The combination of differential absorption and birefringence is known as the Cotton effect. slideshare.net

For this compound, the chromophores, which are the parts of the molecule that absorb light, are the carboxylic acid group and the carbon-carbon triple bond. These groups will give rise to characteristic signals in the CD spectrum. By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations for both the (R) and (S) enantiomers, the absolute configuration of the synthesized compound can be determined. These techniques provide a powerful, non-destructive method for stereochemical assignment. daneshyari.com

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an integral part of modern chemical research. These computational methods allow for the prediction of a wide range of molecular properties, providing insights that complement experimental data.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. simonsfoundation.org For this compound, DFT calculations can be employed to determine its optimized molecular geometry, electronic properties, and predict its chemical reactivity.

DFT calculations can predict the distribution of electron density in the molecule, identifying regions that are electron-rich or electron-poor. This information is crucial for understanding the molecule's reactivity towards electrophiles and nucleophiles. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

Furthermore, DFT can be used to simulate various spectroscopic properties. For instance, NMR chemical shifts and coupling constants can be calculated and compared with experimental data to confirm the structural assignment. scitechdaily.com Vibrational frequencies from DFT calculations can aid in the assignment of bands in experimental IR and Raman spectra. The ability to computationally model these properties makes DFT an invaluable tool in the comprehensive characterization of molecules like this compound.

Table 4: Molecular Properties of this compound Obtainable from DFT Calculations

PropertyDescription
Optimized Molecular GeometryProvides bond lengths, bond angles, and dihedral angles of the most stable conformation.
Electronic EnergyThe total energy of the molecule, which can be used to compare the stability of different isomers or conformers.
HOMO-LUMO EnergiesThe energies of the frontier molecular orbitals, which are crucial for predicting chemical reactivity.
Molecular Electrostatic Potential (MEP)A map of the charge distribution on the molecule's surface, indicating sites for electrophilic and nucleophilic attack.
Simulated Spectroscopic DataPredicted NMR chemical shifts, IR and Raman vibrational frequencies, and CD spectra that can be compared with experimental results.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio quantum chemistry methods are foundational in predicting the spectroscopic properties of molecules from first principles, without reliance on empirical data. For a molecule like this compound, these methods can provide invaluable insights into its vibrational, electronic, and nuclear magnetic resonance spectra, aiding in its identification and the understanding of its electronic structure.

Detailed research findings on similar molecules demonstrate that methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with various functionals (e.g., B3LYP) are commonly employed. aip.orgnih.govresearchgate.net These calculations, typically performed with basis sets such as 6-31G* or cc-pVTZ, can predict key spectroscopic parameters.

For instance, the vibrational frequencies corresponding to the C≡C triple bond stretch, the C=O carbonyl stretch, and the O-H stretch of the carboxylic acid group can be calculated. fiveable.melibretexts.org These predicted frequencies, once properly scaled to account for anharmonicity and other systematic errors, can be compared with experimental infrared (IR) and Raman spectroscopy data. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be computed, providing a theoretical spectrum that is crucial for the structural elucidation of this compound. libretexts.orgoregonstate.edu

Table 1: Illustrative Predicted Spectroscopic Data for this compound using Ab Initio Methods

Spectroscopic ParameterFunctional GroupPredicted Value (Illustrative)
Vibrational Frequency (cm⁻¹)C≡C Stretch2100-2260
Vibrational Frequency (cm⁻¹)C=O Stretch1700-1725
Vibrational Frequency (cm⁻¹)O-H Stretch2500-3300 (broad)
¹³C NMR Chemical Shift (ppm)Carboxylic Carbon170-185
¹H NMR Chemical Shift (ppm)Carboxylic Proton10-13

Note: The values in this table are illustrative and represent typical ranges for the respective functional groups based on computational studies of similar carboxylic acids. fiveable.melibretexts.orgoregonstate.edu

Molecular Dynamics Simulations of Intermolecular Interactions and Conformation

Molecular Dynamics (MD) simulations offer a powerful lens to study the dynamic behavior of this compound, including its conformational preferences and interactions with other molecules, such as solvents or biological macromolecules. nih.govnih.govyoutube.com These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of atoms evolve over time.

For this compound, MD simulations could elucidate the conformational landscape, particularly rotation around the C-C single bonds. This is crucial for understanding how the molecule might adopt different shapes, which can influence its physical properties and biological activity. Furthermore, simulations in an aqueous environment would reveal the nature of hydrogen bonding between the carboxylic acid group and water molecules, as well as the hydrophobic interactions of the alkyl chain. nih.gov

The setup for such a simulation would involve defining a force field (e.g., GAFF, CHARMM) that describes the potential energy of the system. The this compound molecule would be placed in a simulation box, often filled with a solvent like water, and the system's evolution would be tracked over nanoseconds or longer. Analysis of the resulting trajectory can provide information on radial distribution functions, hydrogen bond lifetimes, and conformational populations.

Table 2: Key Parameters and Outputs of a Hypothetical Molecular Dynamics Simulation of this compound in Water

Simulation ParameterDescriptionIllustrative Output
Force FieldA set of parameters to calculate the potential energy of the system.General Amber Force Field (GAFF)
Solvent ModelA model representing the solvent molecules.TIP3P Water Model
Simulation TimeThe duration over which the system's dynamics are simulated.100 nanoseconds
Radial Distribution Function (g(r))Describes how the density of surrounding atoms varies as a function of distance from a reference atom.Peak at ~1.8 Å for the distance between the carboxylic oxygen and water hydrogen, indicating strong hydrogen bonding.
Conformational AnalysisStudy of the different spatial arrangements of the molecule.Torsional angle distributions for key rotatable bonds.

Chem- and Bioinformatics Approaches for Data Analysis and Prediction

Chem- and bioinformatics provide a suite of computational tools to analyze chemical data and predict the properties and activities of molecules. nih.govnih.govresearchgate.net For this compound, these approaches can be used to predict a wide range of physicochemical properties and potential biological activities based on its structure.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are central to this field. nih.govnih.gov These models are mathematical equations that correlate the chemical structure of a molecule with a specific property or activity. To build a QSAR/QSPR model for a class of compounds including this compound, one would first calculate a set of molecular descriptors for each molecule. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity.

Machine learning algorithms, such as multiple linear regression, support vector machines, or neural networks, are then used to find a relationship between these descriptors and the property of interest. nih.govacs.org Such models could predict, for example, the acidity (pKa), solubility, or potential inhibitory activity of this compound against a particular enzyme.

Table 3: Examples of Molecular Descriptors Relevant for QSAR/QSPR Studies of this compound

Descriptor TypeDescriptor NameDescription
ConstitutionalMolecular WeightThe sum of the atomic weights of all atoms in the molecule.
TopologicalWiener IndexA measure of the molecule's branching.
GeometricalMolecular Surface AreaThe surface area of the molecule.
ElectronicDipole MomentA measure of the separation of positive and negative charges in the molecule.
PhysicochemicalLogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.

These computational and data-driven approaches are indispensable in modern chemical research, offering a framework to characterize novel compounds like this compound, predict their behavior, and guide experimental studies.

Role in Biosynthetic Pathways and Metabolic Studies

Identification of 4-Methylhex-2-ynoic Acid Moieties in Natural Products

Moieties derived from 4-methylhexanoic acid precursors are found integrated into the structures of potent bioactive compounds, highlighting their importance as extender units in microbial secondary metabolism.

Leucinostatins are a family of lipopeptide antibiotics produced by fungi such as Purpureocillium lilacinum. nih.gov The structure of these complex molecules features a fatty acid side chain attached to a peptide backbone. Specifically, the N-terminus of leucinostatin (B1674795) A is acylated with a 4-methylhex-2-enoic acid moiety. nih.gov The biosynthesis of leucinostatins is governed by a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system. nih.gov It is proposed that a dedicated, single-reducing PKS is responsible for synthesizing the 4-methylhex-2-enoic acid component. nih.gov This fatty acid is then condensed with the first amino acid of the peptide chain, 4-methyl-L-proline, by a condensation (C) domain within the large NRPS enzyme, LcsA. nih.gov

Table 1: Key Moieties of Leucinostatin A

Component Type Specific Moiety Biosynthetic Origin
N-Terminus Acyl Group 4-Methylhex-2-enoic acid Polyketide Synthase (PKS)
Amino Acid 1 4-methyl-L-proline (MePro) Nonribosomal Peptide Synthetase (NRPS)
Amino Acid 2 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHyMeOA) NRPS
Amino Acid 3 Hydroxyleucine (HyLeu) NRPS
Amino Acid 4 α-aminoisobutyric acid (AIB) NRPS
Amino Acid 5 Leucine NRPS
Amino Acid 6 β-Alanine (β-Ala) NRPS
Amino Acid 7 α-aminoisobutyric acid (AIB) NRPS
Amino Acid 8 Leucine NRPS
Amino Acid 9 β-Alanine (β-Ala) NRPS

Icumazoles are potent antifungal polyketides produced by myxobacteria. biorxiv.org Their biosynthesis involves a unique PKS/NRPS hybrid pathway that utilizes a rare precursor derived from a 4-methylhexanoic acid scaffold. biorxiv.org In this pathway, succeeding PKS modules are proposed to form (S,E)-4-methyl-2-hexenoyl-ACP (MHE-ACP). biorxiv.orgbiorxiv.org This intermediate serves as a critical building block. Instead of being directly incorporated, it undergoes a reductive carboxylation to form 2-methylbutylmalonyl-ACP, which is the essential extender unit for the subsequent polyketide chain elongation in icumazole biosynthesis. biorxiv.orgbiorxiv.org This pathway deviates from previously proposed models and highlights a novel biosynthetic route for generating specialized extender units. biorxiv.org

Enzymatic Biotransformations of this compound and Analogues

The biosynthesis of natural products containing 4-methylhex-2-enoic acid moieties relies on a suite of specialized enzymes that perform highly specific and stereoselective transformations.

Biocatalysis provides a powerful tool for performing stereoselective transformations, which are crucial for the synthesis of biologically active molecules. researchgate.netnih.gov Enzymes, due to their intrinsic chirality, can catalyze reactions with high enantioselectivity. researchgate.net While direct biocatalytic studies on this compound are limited, research on analogous structures demonstrates the potential of this approach. For instance, genetically engineered lactate dehydrogenase has been successfully used for the enantioselective reduction of 4-methyl-2-oxopent-3-enoic acid, an α-keto acid with a similar branched structure. researchgate.net Such enzymatic reductions are a key strategy for establishing specific stereocenters, which are vital for the biological activity of the final products. researchgate.netscispace.com

The enzymatic conversion of 4-methylhex-2-enoic acid analogues is highly dependent on the substrate specificity of the involved enzymes. nih.gov In the icumazole biosynthetic pathway, the key transformation of (S,E)-4-methyl-2-hexenoyl-ACP to 2-methylbutylmalonyl-ACP is catalyzed by an enzyme named IcuL. biorxiv.orgbiorxiv.org IcuL represents a new and distinct family of crotonyl-CoA carboxylase/reductase (CCR) enzymes. biorxiv.org In vitro characterization of IcuL and its homologs has revealed that this new family of CCRs exhibits a stricter substrate specificity compared to canonical CCRs. biorxiv.orgbiorxiv.org This specificity ensures that only the correct branched-chain extender unit is synthesized and made available for the polyketide synthase assembly line, thereby maintaining the fidelity of natural product biosynthesis. biorxiv.org

Table 2: Comparison of IcuL-like CCRs and Canonical CCRs

Feature IcuL-like CCRs Canonical CCRs
Primary Substrate (S,E)-4-methyl-2-hexenoyl-ACP/CoA Crotonyl-CoA and other short-chain enoyl-CoAs
Substrate Specificity Stricter, more specialized Broader range of substrates
Cofactor Usage Can utilize both NADPH and NADH (e.g., TgaD) Typically NADPH-specific

Metabolic pathways often involve multiple enzymatic steps that must proceed with high stereoselectivity to produce a functionally active natural product. The biosynthesis of icumazoles provides a clear example of such a stereoselective conversion. The formation of the (S,E)-4-methyl-2-hexenoyl-ACP precursor is itself a stereospecific process controlled by the PKS machinery. biorxiv.org The subsequent reductive carboxylation by the CCR enzyme IcuL is also highly specific, acting on the (S,E)-isomer to generate the 2-methylbutylmalonyl-ACP extender unit with the correct configuration required for the growing polyketide chain. biorxiv.orgbiorxiv.org This precise enzymatic control at multiple stages ensures the correct three-dimensional structure of the final icumazole product, which is essential for its potent antifungal activity.

Metabolic Fate and Pathways of Branched-Chain Fatty Acids in Biological Systems

The metabolism of branched-chain fatty acids (BCFAs) is a complex process that is integral to the cellular functions of numerous organisms. These fatty acids, characterized by the presence of one or more methyl groups along their carbon chain, are synthesized from branched-chain amino acids (BCAAs) such as isoleucine, leucine, and valine.

Alpha-Ketoacid Elongation Pathways

The biosynthesis of BCFAs initiates with the deamination of BCAAs to form their corresponding α-ketoacids. These α-ketoacids then serve as primers for the fatty acid synthase system. Specifically, α-keto-β-methylvalerate (from isoleucine), α-ketoisocaproate (from leucine), and α-ketoisovalerate (from valine) are decarboxylated and subsequently elongated by the addition of two-carbon units from malonyl-CoA.

This elongation process is a cyclical series of reactions involving condensation, reduction, dehydration, and a second reduction, ultimately leading to the formation of a variety of odd- and even-numbered, straight- and branched-chain fatty acids. The structural diversity of the resulting BCFAs is therefore directly linked to the initial α-ketoacid primer. While the general principles of this pathway are well-established, the specific incorporation of a precursor that would lead to the C7 structure of this compound has not been specifically detailed in available research. The presence of both a methyl branch and an acetylenic bond suggests a potentially unique biosynthetic route that may diverge from the standard saturated BCFA synthesis.

Microbiological and Phytochemical Studies of Analogues and Derivatives

While direct studies on this compound are scarce, examining research on its structural analogues can provide valuable context for its potential biological roles.

Short-chain alkynoic acids and their derivatives have been investigated in various contexts. For instance, certain amino-hexynoic acids have been identified as inhibitors of specific enzymes involved in amino acid metabolism. This suggests that the acetylenic functionality within a small carboxylic acid can confer biological activity.

In the realm of phytochemicals, a vast array of fatty acid derivatives have been isolated from plants. These compounds exhibit a wide range of biological activities. However, a survey of the literature on plant-derived natural products does not indicate the presence of this compound. The natural occurrence of short-chain branched alkynoic fatty acids appears to be rare.

Microbiological studies have identified a diverse range of fatty acids in bacteria, where they play crucial roles in membrane structure and function. While bacteria are known to produce a variety of BCFAs, the synthesis of short-chain alkynoic acids is not a commonly reported feature of bacterial lipid metabolism.

Structure Function Relationships and Biological Relevance in Research Models

Structure-Activity Relationship (SAR) Studies of (E)-4-Methylhex-2-enoic Acid Derivatives

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological effects. Research on complex natural products incorporating the (E)-4-methylhex-2-enoic acid scaffold has provided key insights into its function.

Stereochemistry plays a pivotal role in the biological activity of (E)-4-methylhex-2-enoic acid derivatives. The (E)-configuration of the double bond is crucial for ensuring the correct spatial arrangement for interactions between the molecule and its enzymatic targets. Comparative studies using isomers with a (Z)-configuration have demonstrated reduced biological activity, such as lower enzyme inhibition, highlighting the importance of the trans geometry. vulcanchem.com

Furthermore, the absolute configuration at the chiral center (carbon 4) is a determining factor for activity. For instance, natural leucinostatins possess the (4S, 2E)-4-methylhex-2-enoic acid moiety. dntb.gov.ua The specific stereoisomer is critical, as biological systems, particularly enzymes and receptors, are chiral and interact selectively with only one enantiomer. Degradation studies of natural products have successfully identified specific enantiomers, such as (S)-2E-4-methylhex-2-enoic acid and (4R, 5R)-2E-5-hydroxy-4-methylhex-2-enoic acid, confirming the stereochemical precision in their biosynthesis and function. evitachem.commdpi.com

Mechanisms of Action in In Vitro Biological Systems

The (E)-4-methylhex-2-enoic acid scaffold is associated with several mechanisms of action in laboratory models, including enzyme modulation, interference with cellular signaling, and direct antimicrobial effects.

Derivatives containing a 4-methylhex-4-enoic acid structure, such as Mycophenolic Acid (MPA), are known enzyme inhibitors. MPA targets inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme essential for the synthesis of guanine (B1146940) nucleotides. nih.govpharmacompass.com This inhibition depletes the building blocks for DNA and RNA synthesis, thereby halting cell proliferation. nih.gov While direct studies on 4-methylhex-2-ynoic acid are absent, related unsaturated fatty acids have also been investigated for their potential to inhibit enzymes like lipoxygenase. researchgate.net The carboxylic acid group is key to this activity, as it can form hydrogen bonds with biological targets.

Table 1: Enzyme Inhibition by Related Compounds

Compound/ClassEnzyme TargetEffectReference(s)
Mycophenolic AcidInosine monophosphate dehydrogenase (IMPDH)Inhibition nih.govpharmacompass.com
(E)-5-Methylhex-2-enoic acidLipoxygenasePotential Inhibition researchgate.net
2-Alkynoic acidsEnoyl-ACP reductase (InhA)Inhibition nih.gov

Compounds incorporating the (E)-4-methylhex-2-enoic acid moiety have been shown to modulate critical cellular signaling pathways. Leucinostatin (B1674795) derivatives, for example, can inhibit the mTORC1 signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism. In studies on triple-negative breast cancer (TNBC) cell lines, leucinostatins demonstrated cytostatic effects by interfering with this pathway, suggesting a potential role in the development of targeted cancer therapies. The ability of these compounds to interfere with specific cellular pathways is a key attribute of their biological activity.

A significant area of research for compounds related to this compound is their antimicrobial activity.

Antibacterial Activity: Derivatives of (E)-4-methylhex-2-enoic acid have demonstrated promising antibacterial action against multidrug-resistant pathogens. Studies have shown inhibition of both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Furthermore, the broader class of 2-alkynoic acids exhibits bactericidal activity, particularly against Mycobacterium species, by inhibiting enzymes involved in fatty acid synthesis. nih.govresearchgate.netnih.gov

Antiprotozoal and Antifungal Activity: The leucinostatin peptides, which contain the (E)-4-methylhex-2-enoic acid moiety, are noted for their potent antiprotozoal effects. Their mechanism is often linked to the destabilization of biological membranes. researchgate.net Additionally, other alkynoic fatty acids have shown significant antifungal properties against various strains, including Candida albicans. nih.gov

Table 2: Antimicrobial Spectrum of Related Compounds

Compound/DerivativeOrganism TypeSpecific ExamplesReference(s)
(E)-4-methylhex-2-enoic acid derivativesBacteriaMRSA, VRE
LeucinostatinsProtozoa, Bacteria, FungiTrypanosoma brucei researchgate.net
2-Hexadecynoic acid (2-HDA)Bacteria, FungiS. aureus, K. pneumoniae, C. albicans nih.gov
2-Alkynoic acidsMycobacteriaMycobacterium smegmatis, M. bovis researchgate.netnih.gov

Allelochemical Properties and Ecological Interactions in Plant Models

There is currently a lack of published research specifically investigating the allelochemical properties of this compound. Allelopathy is the process by which an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. While the study of such interactions is a dynamic field of chemical ecology, this compound has not been a direct subject of these investigations according to available literature.

Research into related compounds offers a glimpse into the potential activities of modified fatty acids. For instance, a study on the fungus Boletus fraternus identified (2S,4R)-2-amino-4-methyl-hex-5-enoic acid as a potent allelochemical. This compound, which shares a methyl-hexanoic acid backbone but differs in its functional groups (an amino group and a terminal double bond instead of a triple bond), was found to inhibit the radicle growth of lettuce seedlings. However, it is crucial to emphasize that these findings cannot be directly extrapolated to this compound, as small changes in chemical structure can lead to vastly different biological activities.

Without dedicated studies on this compound, its role in plant-plant, plant-microbe, or plant-insect interactions remains unknown. Further research is required to determine if this compound possesses any phytotoxic or growth-promoting properties.

Investigation of Olfactory Perceptions and Biochemical Origins of Volatile Metabolites

Specific research into the olfactory perception of this compound is not present in the current scientific literature. The study of how volatile organic compounds are perceived by the sense of smell is a complex field, and the specific odor characteristics and detection thresholds for this compound have not been documented.

In a broader context, short-chain and medium-chain fatty acids and their derivatives are known to be volatile and contribute to the aroma profiles of various natural products. The human olfactory system, as well as those of other animals, possesses a range of receptors capable of detecting these types of molecules. For example, various short-chain fatty acids are recognized by specific olfactory receptors, influencing behaviors such as foraging in insects and flavor perception in humans.

The biochemical origin of this compound is also not well-documented. The biosynthesis of fatty acids in organisms occurs through established pathways, primarily involving the sequential addition of two-carbon units. The introduction of features like methyl branches and triple bonds requires specific enzymatic machinery. While the biosynthesis of a related compound, 4-methylhex-2-enoic acid , has been studied in the context of antibiotic production by the fungus Purpureocillium lilacinum, the specific enzymes and pathways leading to the formation of the ynoic (triple bond) structure in this compound have not been elucidated.

Future Directions and Emerging Research Areas for 4 Methylhex 2 Ynoic Acid

Novel Synthetic Methodologies and Sustainable Production Pathways

While methods for synthesizing 4-methylhex-2-ynoic acid and its derivatives exist, future research will likely focus on developing more efficient, stereoselective, and environmentally benign synthetic routes.

Additionally, exploring greener production pathways is a critical future direction. This could involve utilizing renewable starting materials or employing biocatalytic methods. For example, enzymatic resolutions using lipases or esterases present an eco-friendly approach to separate racemic mixtures of related enoic acids, a strategy that could be adapted for ynoic acid derivatives. vulcanchem.com Research into microbial fermentation or engineered enzymatic pathways could offer sustainable and scalable production routes.

A summary of potential future synthetic strategies is presented in the table below:

Synthetic StrategyPotential AdvantagesResearch Focus
Advanced Catalytic Asymmetry High enantioselectivity, reduced wasteDevelopment of novel chiral ligands and catalysts
Biocatalysis High selectivity, mild reaction conditions, sustainabilityEnzyme discovery and engineering, fermentation optimization
Flow Chemistry Improved safety, scalability, and process controlReactor design and optimization for continuous production

Advanced Mechanistic Elucidations through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new applications. The integration of experimental techniques with computational modeling will be instrumental in achieving this.

For instance, detailed mechanistic studies of reactions like the esterification of this compound with ethanol (B145695) have suggested that the alkyne functionality can influence membrane disruption. vulcanchem.com Future research could employ a combination of kinetic studies, isotopic labeling, and in-situ spectroscopic techniques to probe reaction intermediates and transition states.

Computational chemistry, including Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways, activation energies, and the origins of stereoselectivity. These computational models can predict the outcomes of new reactions and guide the design of more effective catalysts and reaction conditions.

Exploration of Undiscovered Biological Activities and Molecular Targets

While some derivatives of the related (E)-4-methylhex-2-enoic acid have shown potential as anticancer agents, the biological activities of this compound itself remain largely unexplored. The presence of the reactive ynoic acid moiety suggests it could serve as a warhead for covalent inhibitors or as a unique pharmacophore for interacting with biological targets.

Future research should focus on screening this compound and its derivatives against a wide range of biological targets, including enzymes, receptors, and protein-protein interactions. High-throughput screening campaigns, coupled with target identification methods, could uncover novel therapeutic applications. For example, its structural similarity to components of natural products like leucinostatines suggests potential as an antibiotic or antifungal agent. researchgate.netresearchgate.net

The development of chemical probes based on the this compound scaffold will be essential for identifying its molecular targets and elucidating its mechanism of action in biological systems.

Design and Synthesis of Advanced Materials or Probes Incorporating this compound Scaffolds

The unique chemical properties of this compound make it an attractive building block for the creation of advanced materials and chemical probes.

In materials science, the alkyne group can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to construct polymers and functional materials with precisely defined architectures. This could lead to the development of novel hydrogels, drug delivery systems, or materials with tailored electronic or optical properties. The related compound, (E)-4-methylhex-2-enoic acid, has already been explored for its potential in polymer chemistry.

Furthermore, the this compound scaffold can be functionalized with reporter groups, such as fluorescent dyes or affinity tags, to create chemical probes. google.com These probes could be used to visualize and track biological processes, identify new enzyme substrates, or as diagnostic tools. The design of such probes will require careful consideration of the linker and reporter group to ensure that the biological activity of the core scaffold is retained.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Methylhex-2-ynoic acid in laboratory settings?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods) to limit airborne exposure, and use personal protective equipment (PPE) such as gloves and lab coats. Emergency showers and eye wash stations must be accessible. Avoid eating, drinking, or storing food in areas where the compound is handled. Contaminated clothing should be removed immediately and laundered using specialized protocols .

Q. How can researchers verify the structural identity of this compound?

  • Methodological Answer : Use spectroscopic techniques such as NMR (¹H and ¹³C) to confirm the alkyne (C≡C) and carboxylic acid (-COOH) functional groups. Cross-reference spectral data with databases like NIST Chemistry WebBook, which provides high-quality reference spectra for structural validation .

Q. What synthetic routes are feasible for preparing this compound?

  • Methodological Answer : Consider alkyne carboxylation strategies. For example, a Sonogashira coupling between a propargyl bromide derivative and a methyl-substituted acetylene precursor, followed by oxidation of the terminal alkyne to a carboxylic acid. Reaction conditions (e.g., palladium catalysts, temperature) should align with protocols for analogous compounds .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model the electron density distribution around the triple bond and carboxylic acid group. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in reactions with nucleophiles like amines or alcohols. Compare results with experimental kinetic data to validate models .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer : Systematically test solubility in polar (e.g., water, methanol) and nonpolar solvents (e.g., hexane) under controlled temperatures. Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility limits. Address discrepancies by accounting for impurities (e.g., hydrate formation) via purity checks using HPLC or mass spectrometry .

Q. How does the steric environment of the methyl group influence the compound’s intermolecular interactions in crystal structures?

  • Methodological Answer : Conduct X-ray crystallography to determine the crystal packing arrangement. Compare with analogs like 4-methylhex-2-enoic acid to assess how the alkyne vs. alkene moiety affects hydrogen bonding and van der Waals interactions. Use software like Mercury to analyze bond angles and distances .

Methodological Best Practices

Q. What analytical techniques are critical for assessing the stability of this compound under varying storage conditions?

  • Methodological Answer : Perform accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition thresholds. Track degradation products via GC-MS or LC-MS. Store samples in moisture-free environments at 2–8°C, as recommended for structurally similar carboxylic acids .

Q. How can researchers design kinetic studies to investigate the acid-catalyzed isomerization of this compound?

  • Methodological Answer : Use pH-controlled reactors to monitor isomerization rates via in situ IR spectroscopy, focusing on the C≡C and -COOH vibrational bands. Vary acid concentrations (e.g., HCl, H₂SO₄) and temperatures to construct Arrhenius plots. Validate mechanisms using isotopic labeling (e.g., deuterated solvents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.